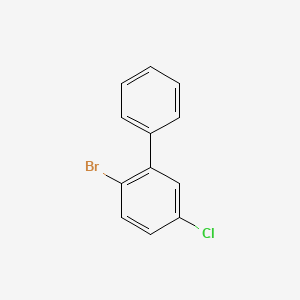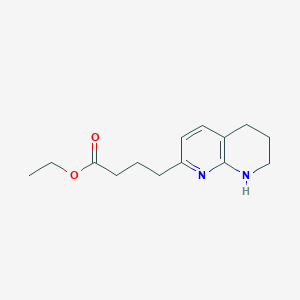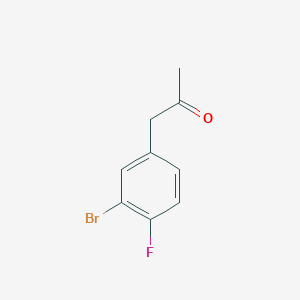![molecular formula C13H18BrNO B3113202 1-[2-(4-Bromo-2-methylphenoxy)ethyl]pyrrolidine CAS No. 193966-39-1](/img/structure/B3113202.png)
1-[2-(4-Bromo-2-methylphenoxy)ethyl]pyrrolidine
Übersicht
Beschreibung
“1-[2-(4-Bromo-2-methylphenoxy)ethyl]pyrrolidine” is a chemical compound with the molecular formula C13H18BrNO . It has an average mass of 284.192 Da and a monoisotopic mass of 283.057159 Da .
Molecular Structure Analysis
The molecular structure of “1-[2-(4-Bromo-2-methylphenoxy)ethyl]pyrrolidine” consists of a pyrrolidine ring attached to a bromo-methylphenoxy group . The bromo-methylphenoxy group is a brominated phenyl ring with a methyl group and an ethoxy group attached .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[2-(4-Bromo-2-methylphenoxy)ethyl]pyrrolidine” are not fully detailed in the available resources. Its molecular formula is C13H18BrNO, and it has an average mass of 284.192 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The compound has been utilized in the synthesis of complex organic structures, demonstrating its versatility in organic chemistry. For example, it can participate in intramolecular cycloaddition reactions, leading to the formation of compounds with unique ring structures, as seen in the synthesis of 3-Ethyl 2-methyl 8-bromo-2-phenyl-1,2,3,3a,4,9b-hexahydrochromeno[4,3-b]pyrrole-2,3-dicarboxylate (Long He, 2010). This showcases its potential in constructing complex molecular frameworks.
Chemical Reactions and Derivatives
- The compound is a key precursor in the formation of derivatives with potential biological activities. For instance, novel bromo-substituted derivatives have been synthesized through heterocondensation reactions, expanding the chemical diversity and potential applications of this compound in drug discovery (L. Sarbu et al., 2019).
Antimicrobial Activity
- Some derivatives synthesized from the compound have been evaluated for their antimicrobial properties, highlighting its relevance in the development of new antimicrobial agents. For example, 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile derivatives exhibited significant activity against a range of aerobic and anaerobic bacteria, suggesting potential applications in combating bacterial infections (A. Bogdanowicz et al., 2013).
Antioxidant and Anticholinergic Activities
- The compound has also been implicated in the synthesis of natural bromophenols with significant antioxidant and anticholinergic activities. These synthesized bromophenols demonstrated potent scavenging activities against radical species, suggesting potential therapeutic applications in oxidative stress-related conditions (Mohsen Rezai et al., 2018).
Radical Scavenging Activity
- Nitrogen-containing bromophenols derived from marine algae, structurally related to the compound , showed potent radical scavenging activity. This underscores the potential of such compounds in the development of natural antioxidant agents for food and pharmaceutical applications (Ke-kai Li et al., 2012).
Eigenschaften
IUPAC Name |
1-[2-(4-bromo-2-methylphenoxy)ethyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-11-10-12(14)4-5-13(11)16-9-8-15-6-2-3-7-15/h4-5,10H,2-3,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGKOSCPGZHCMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Bromo-2-methylphenoxy)ethyl]pyrrolidine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


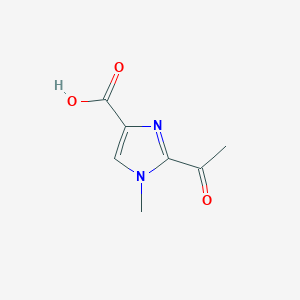
![1,4-Diazabicyclo[3.3.1]nonan-2-one](/img/structure/B3113135.png)
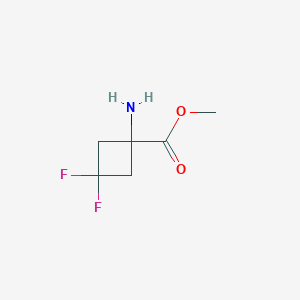
![2-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B3113158.png)
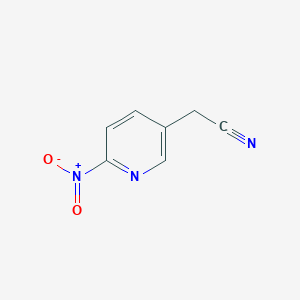
![3-Nitropyrazolo[1,5-a]pyridine](/img/structure/B3113170.png)
![3-Iodopyrazolo[1,5-a]pyridine](/img/structure/B3113177.png)
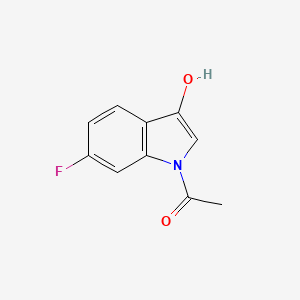
![Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate](/img/structure/B3113180.png)
